molecular formula C20H17FN4O3 B11201414 3-(4-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11201414
M. Wt: 380.4 g/mol
InChI Key: YGHJURNXNOVFKW-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It may be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties, and this compound may be investigated for its potential to inhibit bacterial or fungal growth.

    Anticancer Research: The compound may be studied for its ability to inhibit cancer cell proliferation and induce apoptosis.

Medicine

    Drug Development: The compound can serve as a lead molecule for the development of new pharmaceuticals targeting various diseases.

Industry

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

    Polymers: The compound can be incorporated into polymer matrices to enhance their properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. For example:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes.

    Anticancer Activity: It may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-{[5-(3-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Hydroxyphenyl)-5-{[5-(3-bromo-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

The unique combination of ethoxy and fluoro-methylphenyl groups in 3-(4-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole may confer distinct biological activities and physicochemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H17FN4O3/c1-3-26-15-8-6-13(7-9-15)19-22-17(28-25-19)11-18-23-24-20(27-18)14-5-4-12(2)16(21)10-14/h4-10H,3,11H2,1-2H3

InChI Key

YGHJURNXNOVFKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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